Beta-Amyloid (16-26)

Alzheimer's disease amyloid structure MicroED crystallography

Beta-Amyloid (16-26), also designated Aβ16-26, is an 11-residue synthetic peptide (sequence: KLVFFAEDVGS; molecular weight: 1,211.4 Da) corresponding to the central hydrophobic core and adjacent charged region of the full-length amyloid-β protein. This fragment encompasses the KLVFF self-recognition motif (residues 16–20) critical for Aβ aggregation, along with the downstream AEDVG segment, and has been crystallographically resolved in its D23N (Iowa mutation) form at 1.402 Å resolution, revealing a distinctive antiparallel cross-β architecture with out-of-register strand stacking (PDB ID: 6O4J).

Molecular Formula
Molecular Weight 1211.4
Cat. No. B1578763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBeta-Amyloid (16-26)
Molecular Weight1211.4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Beta-Amyloid (16-26) Peptide: Sequence, Structural Identity, and Research-Grade Specifications for Alzheimer's Studies


Beta-Amyloid (16-26), also designated Aβ16-26, is an 11-residue synthetic peptide (sequence: KLVFFAEDVGS; molecular weight: 1,211.4 Da) corresponding to the central hydrophobic core and adjacent charged region of the full-length amyloid-β protein [1]. This fragment encompasses the KLVFF self-recognition motif (residues 16–20) critical for Aβ aggregation, along with the downstream AEDVG segment, and has been crystallographically resolved in its D23N (Iowa mutation) form at 1.402 Å resolution, revealing a distinctive antiparallel cross-β architecture with out-of-register strand stacking (PDB ID: 6O4J) [2]. The peptide is supplied as a lyophilized powder with HPLC purity specifications of >95%, with 98% and 99% purities available upon request from multiple commercial vendors [3].

Why Beta-Amyloid (16-26) Cannot Be Substituted by Other Aβ Fragments for Structure-Guided Inhibitor Design and Tau Cross-Seeding Studies


Aβ-derived peptide fragments are not interchangeable surrogates for one another in aggregation, toxicity, or inhibitor-design experiments. The Aβ16-26 segment occupies a unique structural and functional niche: it is the only mid-region Aβ fragment for which an atomic-resolution antiparallel cross-β structure has been determined, and this structure displays characteristics of both fibrillar and oligomeric assemblies — a property absent in the commonly used parallel-β fragments such as Aβ16-21 or in the C-terminal fragment Aβ25-35 [1]. Furthermore, only the Aβ16-26 region (residues 16–26) constitutes the complete linear epitope for the clinically developed monoclonal antibody solanezumab, whereas crenezumab targets a distinct epitope at residues 13–16, meaning that assays or QC protocols validated on Aβ16-26 cannot be directly migrated to other fragments without loss of epitope specificity [2]. In the systematic fragment screen by Abedin et al. (2021), the overlapping fragment Aβ16-25 (P4) exhibited markedly different aggregation propensity and inhibitory potency compared to adjacent fragments P3 (Aβ11-20) and P6 (Aβ26-36), underscoring that even single-residue shifts in fragment boundaries produce non-equivalent biophysical behavior [3].

Quantitative Differentiation Evidence for Beta-Amyloid (16-26) Relative to Closest Analogs


Antiparallel β-Sheet Architecture of Aβ16-26 D23N Distinguished from Parallel β-Sheet Fibrils of Full-Length Aβ1-42 and Aβ1-40

The D23N-Aβ16-26 crystal structure (PDB 6O4J, resolved at 1.402 Å by MicroED) adopts an antiparallel cross-β architecture with out-of-register β-strand stacking [1]. This contrasts directly with full-length Aβ1-42 and Aβ1-40 fibrils, which form parallel, in-register cross-β sheets as established by solid-state NMR and cryo-EM (Lührs et al., 2005; Colvin et al., 2016; Gremer et al., 2017) [1]. The antiparallel, out-of-register configuration of Aβ16-26 is characteristic of toxic amyloid oligomers rather than mature fibrils, as noted by the authors: 'The out-of-register stacking of anti-parallel β strands has been proposed to be the defining trait of toxic oligomers' [1]. This dual fibrillar-oligomeric character is absent from the shorter segment Aβ16-21, which crystallizes in a parallel, in-register steric-zipper arrangement [1].

Alzheimer's disease amyloid structure MicroED crystallography oligomer-fibril interface

Structure-Guided Inhibitors Derived from Aβ16-26 D23N Reduce Aβ1-42 Toxicity with Sub-Micromolar IC50

Peptide inhibitors designed using the D23N-Aβ16-26 crystal structure as a template demonstrated dose-dependent reduction of Aβ1-42 toxicity in Neuro-2a (N2a) cells as measured by MTT reduction assay. The lead inhibitor D1 (sequence: (D)-LYIWVQ) eliminated the toxic effect of Aβ1-42 at 10-fold molar excess [1]. Optimized 8-residue inhibitors D1b and D1d were effective at both 10-fold excess and at an equimolar ratio, with all active inhibitors exhibiting an estimated IC50 of less than 1 μM [1]. In contrast, the cognate L-form negative control peptide LC showed no toxicity reduction, and none of the inhibitors derived from the Aβ16-21 parallel zipper structure approached this potency profile [1].

peptide inhibitor design MTT cytotoxicity Aβ toxicity neutralization structure-based drug discovery

Aβ16-26 D23N Fibrils Cross-Seed Tau Aggregation with Kinetics Comparable to Full-Length Aβ1-42

Pre-formed fibrils of Aβ16-26 D23N were shown to seed aggregation of tau-K18+ (a tau fragment containing the microtubule-binding repeat domain) with ThT-monitored kinetics comparable to seeding by full-length Aβ1-42 fibrils. At 50 μM tau-K18+ seeded with 10% monomer equivalent of pre-formed fibrils under shaking conditions (700 RPM, 37°C, PBS), both Aβ1-42 and Aβ16-26 D23N seeds induced robust tau fibril formation, whereas unseeded tau showed negligible aggregation [1]. This cross-seeding capacity is not shared by shorter fragments such as Aβ16-21, which lack the structural features necessary to template tau aggregation [1].

tau cross-seeding ThT fluorescence kinetics Alzheimer's propagation hypothesis amyloid-tau interface

Aβ16-26 Constitutes the Complete Linear Epitope for Solanezumab, the Clinically Advanced Anti-Amyloid Antibody, Distinct from Crenezumab's 13-16 Epitope

Molecular dynamics simulations and binding studies demonstrate that solanezumab targets Aβ residues 16–26 preferentially in the monomeric state with high affinity in the low picomolar range, whereas crenezumab consistently targets residues 13–16 across different oligomeric states [1]. Residues 16–20 (KLVFF) form the core epitope required for solanezumab specificity, with the downstream helical region serving as an affinity enhancer [2]. The epitope becomes masked upon Aβ aggregation into oligomers and fibrils, explaining solanezumab's selectivity for monomeric Aβ [2]. This epitope specificity makes Aβ16-26 the essential reference standard for solanezumab binding assays, pharmacokinetic measurements, and anti-drug antibody testing.

immunotherapy epitope mapping solanezumab antibody quality control conformational specificity

Aβ16-26 Yields the Highest-Resolution Oligomer-Relevant Aβ Core Structure Available (1.402 Å MicroED), Enabling Precision Inhibitor Modeling

The D23N-Aβ16-26 structure determined by MicroED at 1.402 Å represents the highest-resolution structure of any Aβ core segment displaying oligomer-like antiparallel β-sheet character [1]. By comparison, the widely studied Aβ16-21 segment (KLVFFA) forms a parallel steric zipper at lower resolution, and full-length Aβ1-42 fibril structures determined by cryo-EM typically achieve resolutions in the 3–4 Å range [1]. The sub-1.5 Å resolution of Aβ16-26 enables precise side-chain modeling and was used directly by Griner et al. as the Rosetta design template to generate peptide inhibitors that cap both fibrillar and oligomeric Aβ interfaces [1].

MicroED atomic resolution amyloid polymorphs computational inhibitor design

Overlapping Fragment Aβ16-25 (P4) Exhibits Distinct Aggregation Propensity from Adjacent Aβ11-20 (P3) and Aβ26-36 (P6), Defining the 16-26 Region as a Functional Boundary Zone

In a systematic analysis of seven overlapping Aβ fragments (P1–P7) spanning the entire Aβ1-42 sequence, Abedin et al. (2021) demonstrated that P3 (Aβ11–20) and P6 (Aβ26–36) exhibited exceptionally high β-sheet formation propensity and strong inhibitory effects on Aβ1-42 aggregation, whereas P4 (Aβ16–25), which overlaps extensively with Aβ16-26, showed distinct structural transition kinetics and did not exert strong inhibition [1]. Specifically, only P3 and P6 exerted strong inhibitory effects on Aβ1-42 aggregation, while P4 (Aβ16–25) displayed only moderate or negligible inhibitory potency, indicating that the 16–26 region functions as a structural transition zone whose aggregation behavior cannot be extrapolated from adjacent sequences [1].

fragment scanning β-sheet propensity fibrillogenesis inhibition structure-activity relationship

High-Impact Application Scenarios for Beta-Amyloid (16-26) in Academic and Industrial Research


Structure-Based Design and In Vitro Validation of Aβ Aggregation Inhibitors Targeting Both Fibrillar and Oligomeric Species

Use Aβ16-26 (preferably the D23N Iowa mutant form) as the structural template for Rosetta-based or fragment-based computational design of peptide and peptidomimetic inhibitors. The 1.402 Å MicroED structure (PDB 6O4J) provides atomic-resolution coordinates of the antiparallel, out-of-register β-sheet interface, enabling precise docking of candidate inhibitors [1]. Designed inhibitors can then be tested in MTT cytotoxicity assays on N2a cells co-incubated with Aβ1-42, with expected IC50 benchmarks of <1 μM for effective candidates, and in ThT fluorescence assays to quantify reduction of Aβ1-42 fibril formation at 10:1, 1:1, and 1:10 molar ratios [1].

Mechanistic Studies of Aβ-to-Tau Cross-Seeding in Alzheimer's Disease Propagation Models

Employ pre-formed Aβ16-26 D23N fibrils as a structurally defined, minimal seeding agent for tau aggregation assays. Seed 50 μM tau-K18+ with 10% monomer-equivalent Aβ16-26 D23N seeds under shaking conditions (700 RPM, 37°C, PBS) and monitor tau fibril formation by ThT fluorescence [1]. This system enables dissection of the molecular determinants of cross-seeding without the confounding polymorphism inherent to full-length Aβ1-42 preparations, and is compatible with co-incubation of the Aβ16-26-derived peptide inhibitors D1b and D1d to test blockade of tau seeding [1].

Quality Control and Binding Assay Reference Standard for Solanezumab and Solanezumab Biosimilar Development Programs

Utilize synthetic Aβ16-26 (sequence KLVFFAEDVGS, >95% purity by HPLC) as the immobilized antigen in SPR and ELISA platforms for quantifying solanezumab binding affinity, specificity, and lot-to-lot consistency [2]. The fragment recapitulates the complete solanezumab linear epitope (residues 16–26), which binds the antibody with low pM affinity in the monomeric state [2]. Unlike full-length Aβ1-42 — which aggregates spontaneously and masks the epitope — Aβ16-26 can be maintained in monomeric form under controlled buffer conditions, providing a reproducible reference standard for regulatory CMC (Chemistry, Manufacturing, and Controls) analytics [2].

Systematic Fragment Scanning and Aggregation Propensity Mapping of the Aβ Central Hydrophobic Core

Incorporate Aβ16-26 as the reference mid-region fragment in a panel of overlapping Aβ-derived peptides (e.g., Aβ11-20, Aβ16-25, Aβ21-30, Aβ26-36) for comprehensive secondary structure analysis by CD and FTIR spectroscopy, coupled with ThT-monitored aggregation kinetics and FRET-based peptide-peptide interaction measurements [3]. The unique position of Aβ16-26 at the boundary between the high-propensity aggregating fragments P3 (Aβ11-20) and P6 (Aβ26-36) makes it an essential inclusion for defining the sequence determinants of β-sheet nucleation and for benchmarking the inhibitory potency of test compounds across the full Aβ sequence space [3].

Quote Request

Request a Quote for Beta-Amyloid (16-26)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.